Nitrate de 2-aminoéthyle; acide nitrique

Vue d'ensemble

Description

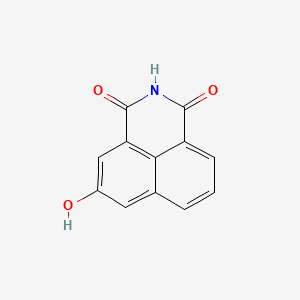

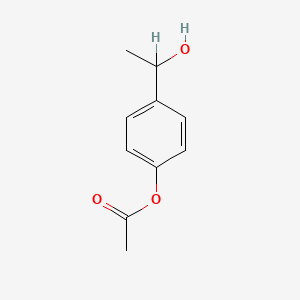

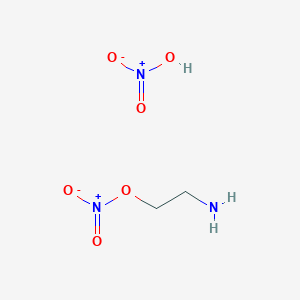

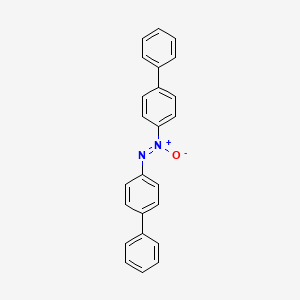

2-Aminoethyl nitrate is a nitrate ester resulting from the formal condensation of the hydroxy group of ethanolamine with the hydroxy group of nitric acid. This compound is known for its vasodilatory properties, which means it can cause the dilation of blood vessels by generating nitric oxide. It is used in the treatment of angina pectoris and ischemic heart disease .

Applications De Recherche Scientifique

2-Aminoethyl nitrate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrate esters.

Biology: Studied for its effects on cellular signaling pathways involving nitric oxide.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory properties.

Industry: Used in the production of explosives and propellants due to its nitrate ester structure

Mécanisme D'action

Target of Action

The primary target of 2-Aminoethyl nitrate; nitric acid, similar to other organic nitrates, is the Atrial Natriuretic Peptide Receptor 1 (ANPR1) . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

2-Aminoethyl nitrate; nitric acid, like other organic nitrates, acts as a potent vasodilator . It functions as a source of nitric oxide (NO), which signals for the relaxation of involuntary muscles . The antianginal action of this compound is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation .

Biochemical Pathways

The biochemical pathways affected by 2-Aminoethyl nitrate; nitric acid involve the generation of nitric oxide (NO) and its subsequent signaling . NO regulates plant metabolism and, in turn, metabolic pathways reciprocally regulate NO accumulation and function . These diverse cellular processes are inextricably linked .

Pharmacokinetics

The pharmacokinetics of 2-Aminoethyl nitrate; nitric acid are similar to those of other organic nitrates. The vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . It is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure .

Result of Action

The result of the action of 2-Aminoethyl nitrate; nitric acid is primarily the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in blood pressure . This can provide rapid relief for conditions such as angina pectoris . Additionally, it can lead to the relaxation of other involuntary muscles, particularly the blood vessel walls and the anal sphincter .

Action Environment

The action, efficacy, and stability of 2-Aminoethyl nitrate; nitric acid can be influenced by various environmental factors. For instance, changes in light, temperature, mineral nutrients, or stress conditions, such as drought, flooding, and salinity, can all require metabolic adjustments . Furthermore, the location of NO biosynthetic and scavenging pathways in diverse cellular compartments enables plants to effectively organize signal transduction pathways .

Analyse Biochimique

Biochemical Properties

2-Aminoethyl nitrate; nitric acid plays a significant role in biochemical reactions by generating nitric oxide, a crucial signaling molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is bioactivated in aortic tissue to produce nitric oxide, which then mediates vasodilation . The interaction with enzymes such as nitric oxide synthase is essential for its bioactivation. Additionally, it does not induce oxidative stress, making it a more potent vasodilator compared to other nitrates .

Cellular Effects

2-Aminoethyl nitrate; nitric acid influences various cellular processes, particularly in cardiovascular cells. It causes vasodilation by generating nitric oxide, which relaxes the smooth muscles in blood vessels . This compound also affects cell signaling pathways by modulating the levels of cyclic guanosine monophosphate, a secondary messenger involved in vasodilation . Furthermore, it has been shown to enhance fatty acid oxidation in skeletal muscle cells, indicating its role in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Aminoethyl nitrate; nitric acid involves its bioactivation to nitric oxide, which then interacts with soluble guanylate cyclase to increase cyclic guanosine monophosphate levels . This interaction leads to the relaxation of smooth muscle cells and vasodilation. Additionally, 2-Aminoethyl nitrate; nitric acid does not stimulate mitochondrial oxidative stress, differentiating it from other nitrates . The compound’s ability to generate nitric oxide without inducing oxidative stress is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoethyl nitrate; nitric acid have been observed to change over time. The compound remains stable and does not degrade quickly, maintaining its vasodilatory properties . Long-term studies have shown that it does not induce tolerance, a common issue with other nitrates . This stability and lack of tolerance make it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Aminoethyl nitrate; nitric acid vary with different dosages in animal models. At lower doses, it effectively induces vasodilation without significant adverse effects . At higher doses, there may be potential toxic effects, although these are less pronounced compared to other nitrates . The compound’s ability to generate nitric oxide at varying dosages makes it a versatile tool in cardiovascular research.

Metabolic Pathways

2-Aminoethyl nitrate; nitric acid is involved in metabolic pathways that generate nitric oxide. The compound is bioactivated by enzymes such as nitric oxide synthase, which converts it into nitric oxide . This nitric oxide then participates in various metabolic processes, including the regulation of blood flow and cellular respiration . The interaction with enzymes and cofactors in these pathways is crucial for its bioactivity.

Transport and Distribution

Within cells and tissues, 2-Aminoethyl nitrate; nitric acid is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization in vascular tissues is essential for its vasodilatory effects . Additionally, its ability to generate nitric oxide ensures its distribution to target sites where it can exert its biological effects.

Subcellular Localization

2-Aminoethyl nitrate; nitric acid is localized in specific subcellular compartments, particularly in vascular tissues . It is found in peroxisomes, where it is bioactivated to produce nitric oxide . This subcellular localization is crucial for its activity, as it ensures the targeted generation of nitric oxide in areas where it is needed for vasodilation and other cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Aminoethyl nitrate can be synthesized by reacting ethanolamine with nitric acid. The reaction involves the formal condensation of the hydroxy group of ethanolamine with the hydroxy group of nitric acid, resulting in the formation of the nitrate ester .

Industrial Production Methods

Industrial production of nitrate esters, including 2-aminoethyl nitrate, typically involves the nitration of alcohols or amines using concentrated nitric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition or unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminoethyl nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitrogen oxides.

Reduction: It can be reduced to form ethanolamine and other nitrogen-containing compounds.

Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products Formed

Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.

Reduction: Ethanolamine and related amines.

Substitution: Various substituted amines and nitrate esters.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glyceryl trinitrate: Another nitrate ester used for its vasodilatory effects in the treatment of angina pectoris.

Isosorbide dinitrate: Similar in function, used for heart conditions.

Amyl nitrite: A fast-acting vasodilator used for rapid relief of angina

Uniqueness

2-Aminoethyl nitrate is unique due to its specific structure, which combines the properties of ethanolamine and nitric acid. This combination allows it to act as both a vasodilator and a precursor for other chemical reactions, making it versatile in both medical and industrial applications .

Propriétés

IUPAC Name |

2-aminoethyl nitrate;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3.HNO3/c3-1-2-7-4(5)6;2-1(3)4/h1-3H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIWCRRLFLDZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928054 | |

| Record name | Nitric acid--2-aminoethyl nitrate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4665-58-1, 133300-54-6 | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004665581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid--2-aminoethyl nitrate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)

![Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)